2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
Overview
Description
The compound “2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine ring, which is a fused bicyclic heterocycle . This structure is often found in pharmaceuticals due to its wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused bicyclic ring system. The imidazo[1,2-a]pyridine core is a significant component .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the bromo group attached to the imidazo[1,2-a]pyridine ring could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 6-Bromoimidazo[1,2-a]pyridine, a related compound, is reported to be a pale yellow crystalline powder .Scientific Research Applications
Synthesis and Spectroscopic Properties : Hranjec et al. (2008) synthesized substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, focusing on their spectroscopic properties and crystal structure determination. This research provides foundational knowledge on the chemical properties and structural characteristics of compounds closely related to 2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).
Polymer-Anchored Oxoperoxo Complexes : Maurya et al. (2006) discussed the anchoring of benzimidazole derivatives, like this compound, onto polymer surfaces. These complexes are used as catalysts for the oxidation of organic compounds, demonstrating the potential application in industrial and chemical processes (Maurya, Kumar, & Sikarwar, 2006).
Oxidizing Ability of Iminophosphoranes : Mitsumoto and Nitta (2003) explored the oxidizing abilities of compounds similar to this compound. Their research focused on understanding the chemical reactivity of such compounds, which is crucial for their application in synthesis and manufacturing (Mitsumoto & Nitta, 2003).
Synthesis and Characterization of Benzamide Derivatives : In 2017, Achugatla, Ghashang, and Guhanathan synthesized and characterized N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives. This study contributes to understanding the synthesis process and molecular structure of compounds related to this compound (Achugatla, Ghashang, & Guhanathan, 2017).
Anticancer Activity of Pyrazinobenzimidazole Derivatives : Demirayak and Yurttaş (2014) conducted research on pyrazino[1,2-a]benzimidazole derivatives, focusing on their anticancer activities. The study aims to explore the potential application of such compounds in medical research, particularly in developing anticancer drugs (Demirayak & Yurttaş, 2014).
Facile Synthesis of Condensed Thiazines and Thiazoles : Haggam et al. (2017) explored the synthesis of condensed 1,3-thiazines and thiazoles, including derivatives of benzimidazole. Their research contributes to the understanding of efficient synthesis methods for such compounds, which can be applied in various chemical and pharmaceutical industries (Haggam, Assy, Sherif, & Galahom, 2017).
Mechanism of Action
Target of Action
The compound contains an imidazo[1,2-a]pyridine core, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound could interact with a variety of biological targets, but without specific studies, it’s hard to identify the primary targets and their roles.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with the imidazo[1,2-a]pyridine core have been found to have varied medicinal applications , suggesting that they may affect multiple biochemical pathways.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-17-11-20(28-14-19(26)15-7-3-1-4-8-15)22-24-12-18(25(22)13-17)21(27)16-9-5-2-6-10-16/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHVFQIKPBGTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC(=CN3C2=NC=C3C(=O)C4=CC=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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